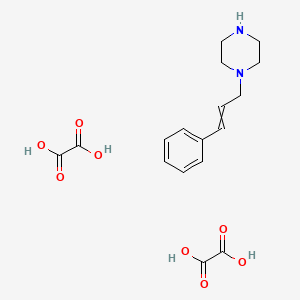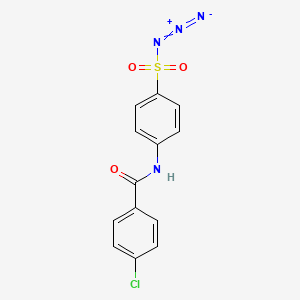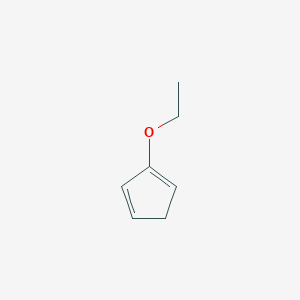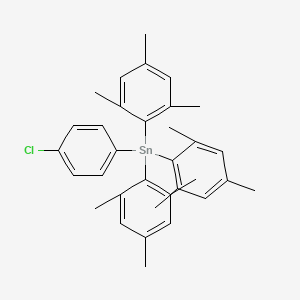
N~1~,N~2~-Diphenylcyclohex-1-ene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Diphenylcyclohex-1-ene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties It consists of a cyclohexene ring substituted with two phenyl groups and two amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Diphenylcyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of cyclohexene-1,2-dicarboxylic anhydride with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bonds. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Diphenylcyclohex-1-ene-1,2-dicarboxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Diphenylcyclohex-1-ene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides or amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~1~,N~2~-Diphenylcyclohex-1-ene-1,2-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N1,N~2~-Diphenylcyclohex-1-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylcyclohexane-1,2-dicarboxamide: Similar structure but lacks the double bond in the cyclohexene ring.
N,N’-Diphenylmaleamide: Contains a maleic acid backbone instead of cyclohexene.
N,N’-Diphenylphthalamide: Based on a phthalic acid structure.
Uniqueness
N~1~,N~2~-Diphenylcyclohex-1-ene-1,2-dicarboxamide is unique due to the presence of the cyclohexene ring with a double bond, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
90184-59-1 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-N,2-N-diphenylcyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H20N2O2/c23-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(24)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,21,23)(H,22,24) |
Clé InChI |
MVKJNTVBEHGGSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)


![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)


![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
